molecular formula C20H18N2O5S2 B2812077 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034491-18-2

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2812077
CAS No.: 2034491-18-2
M. Wt: 430.49
InChI Key: XLUIFJZIAUBXIY-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that features a combination of furan, thiophene, oxazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the furan and thiophene intermediates: These heterocyclic compounds can be synthesized through cyclization reactions.

    Coupling reactions: The furan and thiophene intermediates are coupled with a benzenesulfonamide derivative under specific conditions, often involving catalysts and solvents.

    Oxazole ring formation: The oxazole ring is introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for interaction with various biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)benzenesulfonamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Uniqueness

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of furan, thiophene, and oxazole rings in a single molecule provides a versatile platform for various applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-14-22-18(12-27-14)15-4-6-17(7-5-15)29(24,25)21-13-20(23,16-8-9-26-11-16)19-3-2-10-28-19/h2-12,21,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUIFJZIAUBXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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